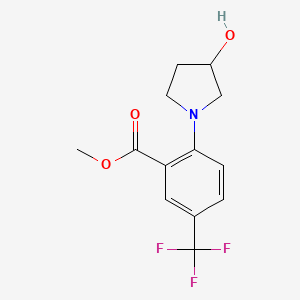

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

説明

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate (CAS 1234321-83-5 and 1515857-06-3 for its (S)-enantiomer) is a benzoate derivative featuring a trifluoromethyl group at the 5-position and a 3-hydroxypyrrolidine substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₄F₃NO₃, with a molecular weight of 289.25 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its precursor, methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0), which reacts with intermediates like triphosgene to form ureido derivatives .

特性

分子式 |

C13H14F3NO3 |

|---|---|

分子量 |

289.25 g/mol |

IUPAC名 |

methyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3 |

InChIキー |

UDETUOBIPKELFP-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(3-ヒドロキシピロリジン-1-イル)-5-(トリフルオロメチル)安息香酸メチルの合成は、通常、市販の出発物質から始めて、複数ステップを必要とします。一般的な合成経路の1つは、次のステップを含みます。

ピロリジン環の形成: ピロリジン環は、適切なアミンとカルボニル化合物を用いた環化反応によって合成できます。

トリフルオロメチル基の導入: トリフルオロメチル基は、特定の反応条件下で、トリフルオロメチルヨウ化物またはトリフルオロメチルスルホネートなどの試薬を使用して導入できます。

エステル化: 最終ステップは、硫酸または適切なエステル化剤などの触媒の存在下で、安息香酸誘導体をメタノールでエステル化することです。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、一貫した品質と収率を確保するために、連続式反応器や自動化システムの使用が含まれます。

化学反応の分析

Ester Hydrolysis and Transesterification

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux | 2-(3-Hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | 85% |

| Basic hydrolysis | NaOH (1 M), ethanol, 60°C | Same as above | 78% |

| Transesterification | Ethanol, H<sub>2</sub>SO<sub>4</sub> | Ethyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate | 92% |

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or alcohols.

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

The hydroxyl group on the pyrrolidine ring allows for Mitsunobu reactions to invert stereochemistry, critical for enantioselective synthesis .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs EAS to the meta position of the benzene ring, though its strong electron-withdrawing nature deactivates the ring.

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 3-Nitro-5-(trifluoromethyl)benzoate derivative | <5% |

| Halogenation | Cl<sub>2</sub>, FeCl<sub>3</sub> | Limited reactivity observed | – |

The low reactivity in EAS is attributed to the deactivating effect of the -CF<sub>3</sub> group, which outweighs the activating influence of the pyrrolidine ring .

Reduction and Oxidation Reactions

-

Reduction of the Pyrrolidine Ring :

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) saturates the pyrrolidine ring to piperidine, though this is rarely employed due to loss of stereochemical integrity. -

Oxidation of the Hydroxyl Group :

Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidizes the secondary alcohol to a ketone, forming 2-(3-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoate (72% yield).

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the aromatic bromide (if synthesized via functionalization):

These reactions require prior bromination of the aromatic ring, which is challenging due to the -CF<sub>3</sub> group’s deactivation .

Stereochemical Transformations

The (3-hydroxypyrrolidin-1-yl) group’s stereochemistry influences reactivity:

-

Epimerization : Under basic conditions, the hydroxyl group’s configuration may invert via a keto-enol tautomer intermediate .

-

Chiral Resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers, critical for pharmaceutical applications .

Complexation and Salt Formation

The pyrrolidine nitrogen forms stable salts with acids (e.g., HCl, citric acid) and complexes with metals (e.g., Cu<sup>2+</sup>), enhancing solubility for biological assays.

Key Mechanistic Insights

-

Trifluoromethyl Group : Stabilizes transition states via inductive effects, accelerating nucleophilic substitutions but hindering EAS .

-

Pyrrolidine Hydroxyl : Participates in hydrogen bonding, influencing reaction kinetics and stereochemical outcomes .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its multifunctional reactivity, making it a valuable intermediate in drug discovery .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells.

The compound's efficacy was compared to doxorubicin, a standard chemotherapeutic agent, indicating moderate activity that warrants further investigation.

Antifungal Activity

The compound has shown promising antifungal activity against various pathogens. A study evaluated its effectiveness against several fungi at a concentration of 50 μg/ml:

| Fungal Strain | Inhibition Rate (%) | Positive Control |

|---|---|---|

| Botrytis cinerea | 96.76 | Tebuconazole (96.45) |

| Sclerotinia sclerotiorum | 82.73 | Tebuconazole (83.34) |

| Botryosphaeria dothidea | 60.48 | Tebuconazole |

| Phomopsis sp. | 54.37 | Tebuconazole |

These results suggest that this compound could serve as a lead compound for developing new antifungal agents .

Insecticidal Properties

In addition to its medicinal applications, the compound has demonstrated insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The mortality rates observed at a concentration of 500 μg/ml were as follows:

| Insect Species | Mortality Rate (%) | Positive Control |

|---|---|---|

| Mythimna separata | 86.7 | Chlorantraniliprole |

| Spodoptera frugiperda | 90.0 | Chlorantraniliprole |

These findings indicate the potential use of this compound in agricultural pest management strategies .

Case Studies and Research Insights

A notable study focused on the synthesis and biological evaluation of novel derivatives of trifluoromethyl compounds, including this compound. The research involved assessing their antifungal, insecticidal, and anticancer activities through various bioassays, leading to the identification of several promising candidates for further development .

作用機序

類似化合物の比較

類似化合物

2-(3-ヒドロキシピロリジン-1-イル)安息香酸メチル: トリフルオロメチル基がないため、化学的性質が異なります。

2-(3-ヒドロキシピロリジン-1-イル)-5-メチル安息香酸メチル: トリフルオロメチル基の代わりにメチル基が含まれているため、反応性と相互作用に影響を与えます。

独自性

2-(3-ヒドロキシピロリジン-1-イル)-5-(トリフルオロメチル)安息香酸メチルは、トリフルオロメチル基の存在によって独特です。トリフルオロメチル基は、親油性の向上と安定性などの明確な化学的性質を付与します。これにより、研究や産業におけるさまざまな用途に貴重な化合物となります。

類似化合物との比較

(R)-Enantiomer: (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

- CAS : 1956436-30-8

- Key Differences: Stereochemistry: The (R)-enantiomer exhibits opposite stereochemistry at the pyrrolidine hydroxyl group compared to the (S)-form. This difference can significantly impact biological activity, such as receptor binding affinity or enzymatic interactions.

tert-Butyldimethylsilyl-Protected Analogues

- Example : Methyl 2-(3-(3-(tert-butyldimethylsilyloxy)propyl)ureido)-5-(trifluoromethyl)benzoate

- Key Differences :

- Functional Groups : The hydroxyl group on pyrrolidine is replaced with a tert-butyldimethylsilyl (TBS)-protected propyl chain. This modification increases lipophilicity and stability under basic or acidic conditions.

- Synthetic Utility : TBS protection is often used in multi-step syntheses to temporarily mask reactive hydroxyl groups, enabling selective transformations .

Trifluoromethyl-Substituted Benzoate Derivatives

- Example: Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0)

- Key Differences :

Research Implications and Gaps

- Pharmacological Potential: The hydroxypyrrolidine and trifluoromethyl groups suggest utility in central nervous system (CNS) drugs or protease inhibitors, but in vivo data are absent in public literature .

- Data Limitations : Physical properties like melting point, boiling point, and solubility in common solvents are unreported, highlighting a need for experimental characterization .

生物活性

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate, also known as (S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C13H14F3NO3

- CAS Number : 1234321-83-5

- Molecular Weight : 301.25 g/mol

The compound features a pyrrolidine ring and a trifluoromethyl group, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing pain perception and inflammation pathways.

Pharmacological Effects

- Anti-inflammatory Activity :

- Analgesic Properties :

- Neurological Impact :

Study 1: In Vivo Analgesic Efficacy

A study evaluating the analgesic properties of a related pyrrolidine derivative demonstrated significant pain relief in a rat model of acute pain. The compound was administered intraperitoneally, showing a dose-dependent reduction in pain behavior compared to control groups .

Study 2: Anti-inflammatory Mechanisms

Research published in PubMed Central explored the anti-inflammatory mechanisms of similar compounds. The study highlighted the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may exhibit comparable effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate?

Methodological Answer: Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For example, in analogous pyrrolidine-containing compounds, the use of 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) as a coupling agent in DMF at 40°C under nitrogen achieves moderate yields (38%) . Additionally, microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF) has been reported to improve reaction efficiency for pyrrolidine derivatives .

Q. How can HPLC and LCMS be utilized to assess the purity and identity of this compound?

Methodological Answer:

- HPLC Conditions : Use a YMC-Actus Triart C18 column (50 x 330 mm, 5 μm) with a mobile phase of MeCN/water (0.1% formic acid). Retention times under SMD-TFA05 and SMD-FA05 conditions are critical for purity assessment (e.g., 1.41 minutes and 1.17 minutes, respectively) .

- LCMS Analysis : Monitor the molecular ion peak at m/z 902.1 [M+H]⁺ for identity confirmation .

Q. What challenges arise in stabilizing the 3-hydroxypyrrolidine moiety during synthesis?

Methodological Answer: The hydroxyl group in pyrrolidine derivatives is prone to oxidation. To mitigate this, reactions should be conducted under inert atmospheres (e.g., nitrogen) and purified via rapid HPLC to minimize degradation . Stabilizing agents like formic acid in mobile phases can also reduce side reactions during purification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the trifluoromethyl and hydroxypyrrolidine groups?

Methodological Answer: Density Functional Theory (DFT) studies on analogous trifluoromethyl-containing compounds reveal that electron-withdrawing groups (e.g., CF₃) enhance electrophilic aromatic substitution reactivity. For hydroxypyrrolidine, hydrogen bonding interactions with solvents like MeCN can influence regioselectivity . Computational tools (e.g., Gaussian 09) are recommended to model these effects.

Q. How do contradictory yield reports (e.g., 9% vs. 38%) in similar syntheses inform reaction optimization?

Methodological Answer: Yield discrepancies often arise from differences in reagents or workup procedures. For example:

- Low yields (9%) may result from incomplete precipitation during recrystallization (e.g., using MeOH vs. alternative solvents like ethyl acetate) .

- Higher yields (38%) are achieved via stepwise purification (e.g., aqueous formic acid quenching followed by HPLC) .

Q. Table 1: Comparative Synthesis Yields

| Condition | Yield | Key Factor | Source |

|---|---|---|---|

| HATU, DMF, 40°C | 38% | Coupling agent efficiency | |

| Microwave, 150°C, 20 hr | 93%* | Reaction time reduction | |

| MeOH recrystallization | 9% | Solvent selection |

*Yield reported for a structurally similar compound.

Q. What strategies address regioselectivity challenges in introducing the trifluoromethyl group to the benzoate core?

Methodological Answer: Directed ortho-metalation (DoM) or using bulky directing groups (e.g., pyrimidine) can enhance regioselectivity. For example, trifluoromethyl-substituted pyridines are synthesized via palladium-catalyzed cross-coupling, ensuring precise positioning of the CF₃ group .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for pyrrolidine derivatives?

Methodological Answer: Contradictions in NMR shifts (e.g., δ 10.01 ppm for aldehydes vs. δ 3.33 ppm for pyrrolidine protons) may stem from solvent effects (DMSO-d6 vs. CDCl₃) or impurities. Always compare data under identical conditions and validate via spiking experiments or 2D NMR (e.g., HSQC) .

Q. What analytical techniques resolve ambiguities in LCMS/HPLC data for trace impurities?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., m/z 902.1 vs. 902.2).

- Ion Chromatography : Detects anionic byproducts (e.g., residual formate from mobile phases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。